molecular formula C20H19N5O5 B12100974 N4-Benzoyl-2'-O-propargyladenosine

N4-Benzoyl-2'-O-propargyladenosine

Cat. No.: B12100974
M. Wt: 409.4 g/mol
InChI Key: ADMKUOVXGJZAMV-UHFFFAOYSA-N
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Description

N4-Benzoyl-2’-O-propargyladenosine is a synthetic nucleoside analog with significant biomedical applications. This compound is particularly noted for its role in antiviral research, where it has been used to study the replication mechanisms of various viruses, including HIV and herpes viruses. Its unique structure allows it to interfere with viral replication, making it a valuable tool in the development of antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-2’-O-propargyladenosine typically involves multiple steps, starting from adenosine. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Propargylation: The 2’-hydroxyl group is selectively propargylated using propargyl bromide in the presence of a base such as sodium hydride.

    Benzoylation: The N4 position is benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N4-Benzoyl-2’-O-propargyladenosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

    Quality Control: Ensuring the final product meets stringent purity standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-2’-O-propargyladenosine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N4-Benzoyl-2’-O-propargyladenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral properties, particularly against HIV and herpes viruses.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which N4-Benzoyl-2’-O-propargyladenosine exerts its effects involves its incorporation into viral DNA or RNA, leading to chain termination. This compound targets viral polymerases, inhibiting their activity and thus preventing viral replication. The propargyl group enhances its binding affinity and specificity for viral enzymes.

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyladenosine: Lacks the propargyl group, resulting in different binding properties and biological activity.

    2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its chemical reactivity and biological function.

    N6-Benzoyladenosine: Benzoylation at a different position, leading to variations in its antiviral activity.

Uniqueness

N4-Benzoyl-2’-O-propargyladenosine is unique due to its specific structural modifications, which confer enhanced antiviral properties. The presence of both benzoyl and propargyl groups allows for stronger and more selective interactions with viral enzymes, making it a potent inhibitor of viral replication.

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-2-8-29-16-15(27)13(9-26)30-20(16)25-11-23-14-17(21-10-22-18(14)25)24-19(28)12-6-4-3-5-7-12/h1,3-7,10-11,13,15-16,20,26-27H,8-9H2,(H,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMKUOVXGJZAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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